12-o-Decanoylphorbol-13-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

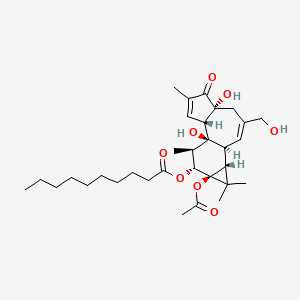

12-O-Decanoylphorbol-13-acetate is a phorbol ester. It has a role as a metabolite.

Applications De Recherche Scientifique

Tumor Promotion and Cancer Research

Mechanism of Action : TPA acts as a potent tumor promoter by activating PKC, which subsequently modulates several downstream signaling pathways that influence cell proliferation, differentiation, and survival. This mechanism has made TPA a crucial tool in studying cancer biology and the processes of tumorigenesis.

Case Study : A study demonstrated that TPA induced skin tumors in mouse models, providing insights into the dose-response relationship of tumor promotion. The findings indicated that both the duration and dosage of TPA treatment significantly affected tumor formation rates, highlighting its utility in cancer research .

Inflammation Studies

Role in Inflammation : TPA is frequently used to induce inflammatory responses in experimental models. It has been shown to promote inflammation through the activation of various immune pathways.

Case Study : Research indicated that TPA application resulted in ear inflammation in mice, which was subsequently reduced by the application of lime essential oils. This finding underscores TPA's role in studying anti-inflammatory agents and mechanisms .

Cell Differentiation and Apoptosis

Induction of Differentiation : TPA is utilized in cell culture studies to induce differentiation or apoptosis in various cell lines at low concentrations.

Research Findings : In a study involving Raji cells (a human B-cell line), TPA was shown to activate specific pathways leading to differentiation. This application is particularly relevant for understanding hematological malignancies and potential therapeutic strategies .

Liver Fibrosis Research

Hepatic Stellate Cells Activation : Recent studies have explored TPA's effects on hepatic stellate cells, which play a crucial role in liver fibrosis.

Findings : A 2023 study found that TPA reduced the activation of hepatic stellate cells by inhibiting the Hippo pathway transcriptional coactivator YAP. This suggests potential therapeutic implications for treating liver fibrosis and related diseases .

Neurobiology

Effects on Neuronal Activity : TPA has been investigated for its effects on neuronal signaling and memory performance.

Research Insights : Studies have indicated that TPA can influence estrogen receptor activity in neuronal cells, which may have implications for understanding memory performance and neurodegenerative diseases .

Data Table: Summary of Applications

Propriétés

Formule moléculaire |

C32H48O8 |

|---|---|

Poids moléculaire |

560.7 g/mol |

Nom IUPAC |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |

InChI |

InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)39-28-20(3)31(38)23(26-29(5,6)32(26,28)40-21(4)34)16-22(18-33)17-30(37)24(31)15-19(2)27(30)36/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |

Clé InChI |

UYRXGTWBDKFNED-SVOQZPEWSA-N |

SMILES isomérique |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |

SMILES canonique |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.